N-Isovalerylglycine

Description

The exact mass of the compound Isovalerylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

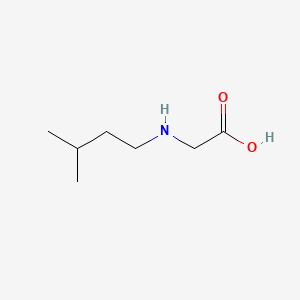

IUPAC Name |

2-(3-methylbutylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZPWUNPTQDABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178236 | |

| Record name | N-Isovalerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-18-3 | |

| Record name | N-Isovalerylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biochemical Pathway of N-Isovalerylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a critical metabolite in the detoxification of isovaleric acid, a toxic compound that accumulates in the genetic disorder Isovaleric Acidemia (IVA). This technical guide provides an in-depth exploration of the biochemical pathway leading to the formation of this compound, the enzymes involved, and the analytical methods used for its quantification. A comprehensive understanding of this pathway is essential for the diagnosis, monitoring, and development of therapeutic strategies for IVA and related metabolic disorders.

Introduction

This compound is an acylglycine, a conjugate of isovaleric acid and the amino acid glycine (B1666218).[1] Under normal physiological conditions, it is present in trace amounts in urine.[2] However, its concentration significantly increases in Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) metabolism.[3][4] IVA is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes a key step in the catabolism of the branched-chain amino acid leucine.[5] This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolic precursor, isovaleric acid, which are toxic to the central nervous system.[5] The formation of this compound represents a crucial detoxification mechanism, converting the toxic isovaleryl-CoA into a water-soluble, excretable compound.[6]

The Biochemical Pathway of this compound Formation

The synthesis of this compound is a two-step process that primarily occurs in the mitochondria of the liver and kidneys.

Step 1: Leucine Catabolism and Isovaleryl-CoA Accumulation

The pathway begins with the catabolism of the essential amino acid leucine. Through a series of enzymatic reactions, leucine is converted to isovaleryl-CoA. In healthy individuals, isovaleryl-CoA dehydrogenase (IVD) catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5] However, in individuals with IVA, the deficiency of IVD leads to a buildup of isovaleryl-CoA in the mitochondrial matrix.[3]

Step 2: Glycine Conjugation

The accumulated isovaleryl-CoA is then detoxified through conjugation with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT) , and potentially its paralogue, glycine N-acyltransferase-like 1 (GLYATL1) .[7][8] These enzymes transfer the isovaleryl group from isovaleryl-CoA to the amino group of glycine, forming this compound and releasing coenzyme A (CoA).[6] The resulting this compound is then transported out of the mitochondria and excreted in the urine.[4]

The overall reaction is as follows:

Isovaleryl-CoA + Glycine → this compound + CoA-SH

This conjugation reaction serves two primary purposes: it detoxifies the harmful isovaleric acid and replenishes the pool of free Coenzyme A, which is essential for numerous metabolic processes.[6]

Quantitative Data

The following tables summarize key quantitative data related to the biochemical pathway of this compound.

Table 1: Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) for Isovaleryl-CoA

| Parameter | Value | Reference |

| Apparent Km for Isovaleryl-CoA | 0.3 - 5.6 mmol/liter | [9] |

| Apparent Km for Glycine | 0.5 - 2.9 mmol/liter | [9] |

Note: The kinetic parameters were determined in human liver homogenates.[9]

Table 2: Urinary this compound Concentrations

| Condition | Concentration (mmol/mol creatinine) | Reference |

| Healthy Individuals (Optimal Range) | 0 - 3.7 | [2] |

| Isovaleric Acidemia (IVA) - Mild or Intermediate | 15 - 195 | [3] |

| Isovaleric Acidemia (IVA) - Severe | up to 3300 | [3] |

| Isovaleric Acidemia (IVA) - Case 1 | 3200 | [10] |

| Isovaleric Acidemia (IVA) - Case 2 | 1050 | [10] |

Experimental Protocols

Glycine N-Acyltransferase (GLYAT) Enzyme Assay

This protocol describes a general method for determining GLYAT activity, which can be adapted for isovaleryl-CoA. The assay is based on the colorimetric detection of the free Coenzyme A (CoA) released during the conjugation reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[11]

Materials:

-

Tris-HCl buffer (pH 8.0)

-

Glycine solution

-

Isovaleryl-CoA solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Enzyme preparation (e.g., liver mitochondrial extract or purified recombinant GLYAT)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, glycine, and DTNB in a microplate well.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the isovaleryl-CoA solution.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the released CoA-SH.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

Enzyme activity is expressed as µmol of CoA released per minute per mg of protein.

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary organic acids, including this compound.

Sample Preparation:

-

Extraction: Acidify a urine sample and extract the organic acids using an organic solvent such as ethyl acetate.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase volatility and thermal stability. A common method is trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the gas chromatograph.

-

Separation: The compounds are separated on a capillary column based on their boiling points and interaction with the stationary phase.

-

Detection: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound.

-

Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using a stable isotope-labeled internal standard.

Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the sensitive and specific quantification of this compound in plasma.

Sample Preparation:

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma sample to remove proteins.

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d7) to the sample for accurate quantification.

-

Extraction (optional): Depending on the method, a solid-phase extraction (SPE) step may be used to further clean up the sample.

-

Reconstitution: Evaporate the supernatant and reconstitute the residue in the initial mobile phase.

LC-MS/MS Analysis:

-

Injection: Inject the prepared sample into the liquid chromatograph.

-

Separation: Separate the analytes on a reversed-phase column using a gradient of aqueous and organic mobile phases.

-

Detection: The eluent from the LC is introduced into the tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound and its internal standard are monitored for highly selective and sensitive quantification.

Visualizations

Caption: Leucine Catabolism and this compound Formation Pathway.

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The biochemical pathway of this compound formation is a vital detoxification route that mitigates the toxic effects of isovaleric acid accumulation in Isovaleric Acidemia. The efficiency of this pathway, primarily governed by the activity of glycine N-acyltransferase, is a key determinant of the clinical phenotype in individuals with this disorder. The analytical methods detailed in this guide, particularly GC-MS and LC-MS/MS, are indispensable tools for the diagnosis and therapeutic monitoring of patients. Further research into the regulation of GLYAT and the factors influencing glycine conjugation may pave the way for novel therapeutic interventions for Isovaleric Acidemia and other organic acidurias.

References

- 1. benchchem.com [benchchem.com]

- 2. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. mdpi.com [mdpi.com]

The Discovery and History of N-Isovalerylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a key biomarker in the diagnosis of isovaleric acidemia, an inborn error of leucine (B10760876) metabolism. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this critical metabolite. It details the initial identification of IVG, the analytical methods employed, its role in the pathophysiology of isovaleric acidemia, and its response to therapeutic interventions. This document is intended to serve as a thorough resource, consolidating historical and current knowledge to support ongoing research and drug development efforts in the field of organic acidemias.

Introduction

The landscape of metabolic disorders was significantly altered in 1966 with the first description of isovaleric acidemia (IVA) by Tanaka and colleagues.[1] This rare, autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway. The enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical presentations from life-threatening neonatal metabolic crises to a chronic, intermittent course with developmental delays.[2][3][4] A pivotal moment in understanding and diagnosing IVA was the discovery of a novel, conjugated metabolite in the urine of affected patients: this compound.

The Discovery of this compound

In 1967, K. Tanaka and K. J. Isselbacher published their seminal work, "The isolation and identification of this compound from urine of patients with isovaleric acidemia".[5] This study marked the first time this compound was identified in human biological material. The presence of this previously unknown substance provided a crucial link to the underlying enzymatic defect in leucine metabolism.

Leucine Catabolism and the Formation of this compound

Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps to produce acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

In individuals with isovaleric acidemia, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. To mitigate the toxicity of this accumulating compound, the body utilizes an alternative detoxification pathway: the conjugation of isovaleryl-CoA with glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), and potentially also by its paralogue, glycine N-acyltransferase-like 1 (GLYATL1).[6][7][8] The product of this reaction, this compound, is a water-soluble, non-toxic compound that can be readily excreted in the urine.[9][10]

Experimental Protocols

The foundational methods for the isolation and identification of this compound, as described by Tanaka and Isselbacher in 1967, laid the groundwork for subsequent analytical techniques.

Urine Sample Preparation (based on Tanaka & Isselbacher, 1967)

-

Acidification and Extraction: A 24-hour urine collection is acidified to a pH of 1-2 with concentrated HCl. The acidified urine is then extracted sequentially with diethyl ether and ethyl acetate.

-

Drying and Evaporation: The organic extracts are dried over anhydrous sodium sulfate (B86663) and then evaporated to dryness under a vacuum.

Silicic Acid Chromatography (based on Tanaka & Isselbacher, 1967)

-

Column Preparation: A glass column is packed with silicic acid.

-

Elution: The dried urine extract is redissolved and applied to the column. Elution is performed with a gradient of chloroform (B151607) and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection and Analysis: Fractions are collected and titrated with NaOH to identify the acidic components.

Thin-Layer Chromatography (TLC) (based on Tanaka & Isselbacher, 1967)

-

Plate Preparation: Silica gel plates are used as the stationary phase.

-

Sample Application: The purified fractions from silicic acid chromatography are spotted onto the TLC plate.

-

Development: The plate is developed in a solvent system of benzene:propionic acid:water (2:2:1, v/v/v, upper phase).

-

Visualization: The spots are visualized using a bromocresol purple spray, which acts as a pH indicator. Acidic compounds like this compound appear as yellow spots on a purple background.

Gas Chromatography-Mass Spectrometry (GC-MS)

While the original 1967 paper relied on nuclear magnetic resonance and infrared spectroscopy for final identification, GC-MS quickly became the standard for the analysis of organic acids.

-

Derivatization: The organic acid extracts are derivatized, typically by methylation with diazomethane (B1218177) or silylation, to increase their volatility for gas chromatography.

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar stationary phase). The oven temperature is programmed to increase gradually to separate the different components based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The eluting compounds are ionized (e.g., by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound. The mass spectrum of the unknown compound is compared to that of a synthesized this compound standard for confirmation.

Quantitative Data on this compound Excretion

The urinary excretion of this compound is a hallmark of isovaleric acidemia and its quantification is crucial for diagnosis and monitoring of treatment efficacy. The levels can vary depending on the clinical phenotype and therapeutic interventions.

| Patient Group/Condition | Urinary this compound Levels (mmol/mol creatinine) | Reference |

| Metabolically Severe Phenotype | Up to 3300 | [9] |

| Metabolically Mild or Intermediate Phenotype | 15 - 195 | [9] |

| Chronic Intermittent Form (2-year-old boy) | 761.1 | [11] |

Clinical Significance and Therapeutic Implications

The discovery of this compound has had profound implications for the diagnosis and management of isovaleric acidemia. Its detection in urine is a reliable and non-invasive method for identifying affected individuals.[2]

The understanding of the detoxification pathway involving glycine conjugation led to the therapeutic use of glycine supplementation to enhance the excretion of isovaleric acid as non-toxic this compound.[9][10] This, along with a low-protein (leucine-restricted) diet and carnitine supplementation to promote the formation of isovalerylcarnitine, forms the cornerstone of treatment for isovaleric acidemia.[12]

Conclusion

The discovery of this compound by Tanaka and Isselbacher was a landmark achievement in the field of inborn errors of metabolism. It not only provided a definitive diagnostic marker for isovaleric acidemia but also illuminated a key detoxification pathway, paving the way for targeted therapeutic strategies. The analytical methods developed for its identification have evolved over time, but the fundamental principles remain. This technical guide has provided a comprehensive overview of the history, biochemistry, and analytical chemistry of this compound, offering a valuable resource for researchers and clinicians working to improve the lives of individuals with isovaleric acidemia. Further research into the kinetics and regulation of glycine N-acyltransferase may open new avenues for therapeutic intervention.

References

- 1. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medlink.com [medlink.com]

- 3. Isovaleric Acidemia: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]

- 5. researchgate.net [researchgate.net]

- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The treatment of isovaleric acidemia with glycine supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e-cep.org [e-cep.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-Isovalerylglycine: Chemical Structure, Properties, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isovalerylglycine (IVG) is an N-acylglycine that serves as a critical biomarker in the diagnosis and monitoring of isovaleric acidemia, an inherited metabolic disorder affecting the catabolism of the branched-chain amino acid, leucine (B10760876). Under normal physiological conditions, IVG is present in trace amounts. However, in individuals with a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase, there is a significant accumulation of isovaleryl-CoA, which is subsequently conjugated with glycine (B1666218) to form this compound and excreted in the urine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound, also known as N-(3-methylbutanoyl)glycine, is a conjugate of isovaleric acid and glycine. Its chemical structure consists of an isovaleryl group attached to the nitrogen atom of glycine.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-methylbutanamido)acetic acid | [1] |

| Synonyms | This compound, Isovalerylglycine, N-(3-Methyl-1-oxobutyl)glycine | [1][2] |

| CAS Number | 16284-60-9 | [3] |

| Molecular Formula | C7H13NO3 | [3] |

| Molecular Weight | 159.18 g/mol | [1][3] |

| Appearance | White to off-white solid/powder or crystals | [4] |

| Melting Point | 87-90 °C or 106-108 °C | [1][3] |

| Boiling Point | 371.8 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in DMSO and Methanol. Predicted water solubility: 6.5 g/L. | [3] |

| pKa (Strongest Acidic) | 4.17 (Predicted) | |

| InChI Key | ZRQXMKMBBMNNQC-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)CC(=O)NCC(=O)O | [5] |

Metabolic Pathway and Biological Significance

This compound is a key metabolite in the detoxification pathway for excess isovaleryl-CoA, which accumulates in the genetic disorder isovaleric acidemia.[6] This condition arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, a crucial component of the leucine catabolic pathway.[7]

The metabolic process begins with the catabolism of the essential amino acid leucine.[8] Leucine is first transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.[9] In healthy individuals, isovaleryl-CoA dehydrogenase converts isovaleryl-CoA to 3-methylcrotonyl-CoA.[10] However, in isovaleric acidemia, this enzymatic step is blocked, leading to the accumulation of isovaleryl-CoA in the mitochondria.[11][12] To mitigate the toxicity of this accumulation, the mitochondrial enzyme glycine N-acyltransferase catalyzes the conjugation of isovaleryl-CoA with glycine, forming the non-toxic and water-soluble this compound, which is then excreted in the urine.

References

- 1. N-Isovaleroylglycine | C7H13NO3 | CID 546304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. usbio.net [usbio.net]

- 4. This compound | 16284-60-9 [chemicalbook.com]

- 5. raybiotech.com [raybiotech.com]

- 6. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]

The Endogenous Function of N-Isovalerylglycine in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is an N-acylglycine that serves a critical endogenous function in human metabolism, primarily as a detoxification product of isovaleryl-CoA. Under normal physiological conditions, it is a minor metabolite. However, its role becomes pronounced in the context of the inborn error of metabolism, Isovaleric Acidemia (IVA). In IVA, a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of toxic isovaleryl-CoA. The glycine (B1666218) conjugation pathway provides an alternative metabolic route, converting isovaleryl-CoA to the non-toxic and readily excretable this compound. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and analytical methodologies related to this compound, offering a valuable resource for researchers and professionals in drug development and metabolic disorders.

Biochemical Context: The Leucine (B10760876) Catabolism Pathway and Isovaleric Acidemia

This compound is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. The breakdown of leucine occurs through a series of enzymatic steps, primarily within the mitochondria. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.

In individuals with Isovaleric Acidemia (IVA), a genetic deficiency in the IVD gene leads to reduced or absent IVD activity[1][2][3]. This enzymatic block results in the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid, in tissues and body fluids[1][4][5][6]. The accumulation of these metabolites is toxic and can lead to life-threatening metabolic crises, characterized by acidosis and hyperammonemia[4][7][8].

The Glycine Conjugation Pathway: Detoxification of Isovaleryl-CoA

To mitigate the toxicity of accumulating isovaleryl-CoA, the body utilizes an alternative detoxification pathway known as glycine conjugation[9][10]. This mitochondrial process involves the enzymatic conjugation of isovaleryl-CoA with the amino acid glycine to form this compound[9][11]. This compound is a water-soluble, non-toxic compound that is efficiently excreted in the urine, thereby reducing the load of toxic isovaleric acid[1][7][12].

The formation of this compound is a two-step process. First, isovaleric acid is activated to isovaleryl-CoA. Then, an N-acyltransferase catalyzes the transfer of the isovaleryl group from coenzyme A to glycine.

Enzymology: Glycine N-Acyltransferase (GLYAT) and GLYATL1

The primary enzyme responsible for the glycine conjugation of acyl-CoAs is Glycine N-Acyltransferase (GLYAT)[9][10]. Another related enzyme, Glycine N-Acyltransferase-like protein 1 (GLYATL1), has also been implicated as a potential candidate for this compound formation[13][14].

-

Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme exhibits broad substrate specificity, with a preference for benzoyl-CoA[7][9]. However, it can also conjugate a variety of other acyl-CoAs, including isovaleryl-CoA, albeit with lower efficiency[7][13].

-

Glycine N-Acyltransferase-like protein 1 (GLYATL1): This enzyme is a paralogue of GLYAT and is known to conjugate phenylacetyl-CoA with glutamine[13][14]. Studies suggest that GLYATL1 may also be capable of forming this compound[13][14].

Kinetic Parameters

The kinetic parameters for the conjugation of isovaleryl-CoA by human GLYAT are not as well-characterized as those for its preferred substrate, benzoyl-CoA. The available data, often from studies using crude enzyme preparations, indicate a lower affinity for isovaleryl-CoA.

| Enzyme | Substrate | Km | Vmax | Source |

| Human Liver Acyl-CoA: Glycine Acyltransferase | Isovaleryl-CoA | 0.3 - 5.6 mmol/L | Not specified | [1] |

| Human Liver Acyl-CoA: Glycine Acyltransferase | Glycine | 0.5 - 2.9 mol/L | Not specified | [1] |

Note: The wide range in Km values reflects the use of different acyl-CoA esters in the study, with isovaleryl-CoA being one among them.

Quantitative Data

The concentration of this compound is a key biomarker for the diagnosis and monitoring of Isovaleric Acidemia[8]. Its levels are significantly elevated in the urine and dried blood spots of affected individuals.

| Biological Matrix | Condition | Concentration Range | Source |

| Urine | Healthy Adults | 0 - 3.7 mmol/mol creatinine | [15] |

| Isovaleric Acidemia (Metabolically mild/intermediate) | 15 - 195 mmol/mol creatinine | [7] | |

| Isovaleric Acidemia (Metabolically severe) | up to 3300 mmol/mol creatinine | [7] | |

| Dried Blood Spots | Healthy Newborns | 0.17 ± 0.03 nmol/mL | [2] |

| Isovaleric Acidemia | 1.3 - 80.0 nmol/mL | [2] |

Note: Data on this compound concentrations in plasma and cerebrospinal fluid are limited in the reviewed literature.

Experimental Protocols

Quantitative Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of organic acids in urine.

Objective: To quantify the concentration of this compound in human urine.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen urine sample to room temperature.

-

To a known volume of urine (e.g., 1 mL), add a known amount of the internal standard.

-

Acidify the urine to pH 1-2 with HCl.

-

Saturate the sample with NaCl.

-

-

Extraction:

-

Extract the acidified urine three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate extracts.

-

Dry the pooled extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a known volume of BSTFA with 1% TMCS (e.g., 100 µL).

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the TMS-derivatized this compound and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the urine sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

In Vitro Assay of Glycine N-Acyltransferase (GLYAT) Activity

This protocol is a general method for measuring the activity of N-acyltransferases that produce Coenzyme A (CoA) as a product, using the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Objective: To determine the in vitro activity of GLYAT or GLYATL1 with isovaleryl-CoA and glycine.

Principle: The assay measures the rate of formation of free thiol groups of Coenzyme A (CoA-SH), a product of the N-acyltransferase reaction. DTNB reacts with the sulfhydryl group of CoA-SH to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically by measuring the absorbance at 412 nm.

Materials:

-

Purified recombinant GLYAT or GLYATL1 enzyme

-

Tris-HCl buffer (pH 8.0)

-

Isovaleryl-CoA

-

Glycine

-

DTNB solution

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture in a 96-well microplate or cuvette containing Tris-HCl buffer, DTNB, and the enzyme.

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrates, isovaleryl-CoA and glycine.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).

-

-

Calculation of Enzyme Activity:

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm), c is the concentration of the product, and l is the path length of the cuvette or well.

-

Physiological Effects of this compound

This compound is widely considered to be a non-toxic metabolite[1][5]. Its formation and subsequent excretion represent a crucial detoxification mechanism in Isovaleric Acidemia. The therapeutic administration of glycine to patients with IVA is designed to enhance the production of this compound and thereby reduce the levels of toxic isovaleric acid[4][7][8]. While concerns about potential glycine toxicity at very high doses have been raised, no adverse effects directly attributable to the accumulation of this compound itself have been reported in the literature[7].

Conclusion

This compound plays a vital, albeit context-dependent, role in human metabolism. As a key product of the glycine conjugation pathway, it serves as a non-toxic, excretable form of isovaleryl-CoA, the accumulation of which is the hallmark of Isovaleric Acidemia. The study of this compound, its enzymatic formation, and its quantification are essential for the diagnosis, monitoring, and development of therapeutic strategies for this and potentially other organic acidemias. Further research is warranted to fully elucidate the kinetic parameters of the human enzymes involved in its synthesis and to investigate its distribution in various biological fluids beyond urine. This technical guide provides a foundational resource for professionals engaged in this important area of metabolic research.

References

- 1. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]

- 4. This compound = 97.0 GC 16284-60-9 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]

- 7. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medlink.com [medlink.com]

- 9. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elearning.uniroma1.it [elearning.uniroma1.it]

- 11. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

N-Isovalerylglycine: A Core Metabolite in the Diagnosis and Management of Isovaleric Acidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isovaleric Acidemia (IVA) is an inborn error of leucine (B10760876) metabolism characterized by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This enzymatic block leads to the accumulation of isovaleryl-CoA and its metabolites, most notably N-isovalerylglycine (IVG). IVG, formed through the conjugation of isovaleryl-CoA with glycine (B1666218), serves as a crucial biomarker for the diagnosis, monitoring, and understanding of the pathophysiology of IVA. This technical guide provides a comprehensive overview of the biochemical basis of IVG formation, detailed methodologies for its quantification in various biological matrices, and a summary of its clinical significance. The information presented is intended to support researchers, scientists, and drug development professionals in their efforts to advance the understanding and treatment of isovaleric acidemia.

Biochemical Basis of this compound Formation

In healthy individuals, the branched-chain amino acid leucine is catabolized through a series of enzymatic steps. A key intermediate in this pathway is isovaleryl-CoA, which is subsequently converted to β-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD) within the mitochondria.[1][2] In individuals with isovaleric acidemia, a deficiency in IVD activity leads to the accumulation of isovaleryl-CoA.[2][3]

To mitigate the toxic effects of excess isovaleryl-CoA, the body utilizes an alternative detoxification pathway involving the conjugation of isovaleryl-CoA with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT), also located in the mitochondria.[2][4] The product of this reaction, this compound, is a water-soluble, non-toxic compound that is readily excreted in the urine.[5][6] The formation of IVG is therefore a direct consequence of the metabolic block in IVA and its concentration in biological fluids is proportional to the degree of isovaleryl-CoA accumulation.

References

- 1. Purification, characterization and cloning of isovaleryl-CoA dehydrogenase from higher plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]

- 4. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Common Mutation Is Associated with a Mild, Potentially Asymptomatic Phenotype in Patients with Isovaleric Acidemia Diagnosed by Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Biosynthesis of N-Isovalerylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) is a critical biomarker in the diagnosis and management of Isovaleric Acidemia (IVA), an inborn error of leucine (B10760876) metabolism. This technical guide provides a comprehensive overview of both the chemical synthesis and the intricate biosynthetic pathways of IVG. Detailed methodologies for key experimental procedures, quantitative data summaries, and visual representations of metabolic and experimental workflows are presented to serve as a valuable resource for researchers, clinicians, and professionals in drug development. This document aims to facilitate a deeper understanding of IVG's role in metabolic disorders and to support the development of novel therapeutic strategies.

Chemical Synthesis of this compound

The laboratory synthesis of this compound is essential for producing analytical standards, reference materials, and for use in various research applications. Several methods have been established, each with distinct advantages in terms of yield, purity, and scalability.

Schotten-Baumann Reaction

A widely used method for the N-acylation of amino acids is the Schotten-Baumann reaction. This method involves the reaction of an amino acid with an acyl chloride in the presence of a base.[1][2]

Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

-

Isovaleryl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Glycine: Dissolve 10 g of glycine in 100 mL of a 2M NaOH solution in a round-bottom flask. The mixture should be cooled in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, slowly add 17 mL of isovaleryl chloride. The temperature should be maintained below 10°C during the addition.

-

Reaction: Continue stirring the mixture for 1-2 hours at room temperature after the addition is complete.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated HCl. This will precipitate the this compound.

-

Extraction: Extract the product from the aqueous solution using diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethyl acetate/petroleum ether mixture.[3]

Cobalt-Catalyzed Synthesis

A method for the synthesis of N-acylglycines has been developed using a cobalt-containing catalyst. This process involves the reaction of paraformaldehyde, an amide, carbon monoxide, and hydrogen. While the specific synthesis of this compound is not detailed, the synthesis of N-acetylglycine using this method has been reported with high yields.

Enzymatic Synthesis

Enzymatic methods offer a green chemistry approach to the synthesis of N-acyl amino acids, often providing high specificity and mild reaction conditions. Lipases are commonly employed for this purpose. A promising enzymatic approach involves the activation of fatty acids with glycerol (B35011) and their subsequent aminolysis with glycine in the presence of a modified lipase, which can produce long-chain N-acylglycines in high yields.[4]

Table 1: Comparison of Chemical Synthesis Methods for N-Acylglycines

| Synthesis Method | Key Reagents | Catalyst/Conditions | Reported Yield/Conversion | Reference(s) |

| Schotten-Baumann | Glycine, Isovaleryl chloride | NaOH, Aqueous/Organic two-phase system | Near-quantitative (for analogous reactions) | [1][2][3] |

| Cobalt-Catalyzed | Paraformaldehyde, Acetamide, CO, H₂ | Cobalt-containing compound | 78% (for N-acetylglycine) | |

| Enzymatic (Lipase) | Fatty acid, Glycine, Glycerol | Modified proRML lipase | Up to 80% | [4] |

Biosynthesis of this compound

The biosynthesis of this compound is a crucial metabolic pathway, particularly in the context of Isovaleric Acidemia (IVA). IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleryl-CoA.[5][6] The formation of this compound serves as a primary detoxification mechanism to eliminate excess isovaleryl-CoA.[5][7]

The Glycine Conjugation Pathway

The primary biosynthetic route for this compound is the glycine conjugation pathway, which occurs in the mitochondria. This pathway involves two main steps:

-

Activation of Isovaleric Acid: Isovaleric acid is first activated to its high-energy thioester, isovaleryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP.

-

Glycine Conjugation: The isovaleryl-CoA is then conjugated with glycine in a reaction catalyzed by glycine N-acyltransferase (GLYAT) .[5][6][8] This enzymatic step is critical for the formation of this compound. Research suggests that another enzyme, GLYATL1, may also contribute to this process, albeit with a lower affinity for isovaleryl-CoA compared to its preferred substrates.[7][9]

Diagram 1: Biosynthesis of this compound

Caption: Biosynthesis of this compound in the context of Isovaleric Acidemia.

Role of L-Carnitine

In IVA, L-carnitine plays a vital role in the detoxification process. It can conjugate with isovaleryl-CoA to form isovalerylcarnitine, which is also excreted in the urine. Supplementation with L-carnitine has been shown to be beneficial in managing IVA. Interestingly, studies have indicated that combined therapy with both glycine and L-carnitine can be more effective in eliminating isovaleryl-CoA than either treatment alone, leading to increased excretion of both this compound and isovalerylcarnitine.

Table 2: Kinetic Parameters of Human Liver Glycine N-Acyltransferase (GLYAT)

| Substrate (Acyl-CoA) | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Isovaleryl-CoA | 0.3 - 5.6 | Not specified | [10] |

| Benzoyl-CoA | 0.0579 | 17.1 (µmol/min/mg) | [11] |

| Salicylyl-CoA | 0.0837 | 10.1 (µmol/min/mg) | [11] |

| Octanoyl-CoA | 0.198 | 3.3 (µmol/min/mg) | [11] |

Note: Vmax values from different sources may have different units and experimental conditions.

Table 3: Urinary this compound Levels in Isovaleric Acidemia Patients

| Condition | This compound Concentration (mmol/mol creatinine) | Reference(s) |

| Metabolically Mild/Intermediate IVA | 15 to 195 | [12] |

| Metabolically Severe IVA | Up to 3300 | [12] |

Experimental Methodologies

In Vitro Assay for Glycine N-Acyltransferase (GLYAT) Activity

Determining the enzymatic activity of GLYAT is crucial for understanding its role in both normal metabolism and in disease states like IVA. A radiochemical assay is a sensitive method for this purpose.

Experimental Protocol: Radiochemical Assay for GLYAT Activity

Materials:

-

[1-¹⁴C]Glycine

-

Isovaleryl-CoA (or other acyl-CoA substrate)

-

Mitochondrial protein extract (source of GLYAT)

-

Tris-HCl buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, DTT, [1-¹⁴C]Glycine, and the mitochondrial protein extract.

-

Initiation of Reaction: Start the reaction by adding isovaleryl-CoA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

-

Separation of Product: Centrifuge the mixture to pellet the protein. The supernatant contains the radiolabeled this compound product.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of radioactive product formed per unit time per milligram of protein.

Diagram 2: Experimental Workflow for GLYAT Activity Assay

Caption: Workflow for the radiochemical assay of Glycine N-Acyltransferase (GLYAT) activity.

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the quantification of metabolites like this compound in biological fluids.[13][14][15]

Experimental Protocol: GC-MS Quantification of this compound

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled IVG)

-

Ethyl acetate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standard.

-

Extraction: Acidify the urine sample with HCl and extract the this compound and the internal standard with ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add BSTFA with 1% TMCS and heat at a specific temperature (e.g., 60-80°C) for a defined time to form the trimethylsilyl (B98337) (TMS) derivatives. This step increases the volatility of the analytes for GC analysis.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a temperature program to separate the components of the sample on the capillary column.

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized this compound and the internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the urine sample based on the peak area ratios of the analyte to the internal standard.

Diagram 3: Workflow for GC-MS Quantification of this compound

Caption: Workflow for the quantification of this compound in urine by GC-MS.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and biosynthesis of this compound. The presented quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for professionals in research, clinical diagnostics, and drug development. A thorough understanding of the synthesis and metabolic pathways of this compound is paramount for advancing our knowledge of Isovaleric Acidemia and for the development of more effective therapeutic interventions. The methodologies described herein can serve as a foundation for further investigation into the role of N-acylglycines in human health and disease.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of Glycine N-Acyltransferase in N-Isovalerylglycine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218) N-acyltransferase (GLYAT) is a mitochondrial enzyme central to the detoxification of a variety of endogenous and xenobiotic acyl-CoA molecules.[1][2] By catalyzing the conjugation of these acyl-CoAs with glycine, GLYAT plays a crucial role in cellular homeostasis, particularly in preventing the sequestration of coenzyme A (CoASH).[3][4] This guide provides an in-depth examination of the function of GLYAT in the formation of N-isovalerylglycine, a key metabolite in the detoxification pathway for isovaleric acid. This process is of particular clinical significance in the context of isovaleric acidemia (IVA), an inborn error of leucine (B10760876) metabolism.[5][6] This document details the enzymatic kinetics of GLYAT, outlines experimental protocols for its study, and presents key data and pathways in a structured format for researchers in metabolic diseases and drug development.

Introduction to Glycine N-Acyltransferase (GLYAT)

Glycine N-acyltransferase (GLYAT, EC 2.3.1.13) is a member of the acyltransferase family of enzymes.[7] Primarily located in the mitochondrial matrix of liver and kidney cells, GLYAT facilitates a phase II detoxification reaction.[8][9][10] The general reaction catalyzed by GLYAT is the transfer of an acyl group from an acyl-CoA donor to the amino group of glycine, forming an N-acylglycine and releasing CoASH.[7]

This enzymatic activity is critical for:

-

Detoxification: Conjugating xenobiotic carboxylic acids, such as benzoate (B1203000) and salicylate, into less toxic, water-soluble compounds that can be readily excreted.[11][12]

-

Endogenous Metabolism: Managing the levels of endogenous acyl-CoAs that can accumulate to toxic levels, particularly in organic acidemias.[3]

-

Coenzyme A Homeostasis: Regenerating free CoASH, which is essential for numerous metabolic pathways, including the citric acid cycle and fatty acid oxidation.[3][4]

The human GLYAT gene is located on chromosome 11q12.1 and encodes a protein of 296 amino acids.[1] While GLYAT is the primary enzyme for glycine conjugation, other related enzymes, such as GLYATL1, may also contribute to the metabolism of certain acyl-CoAs.[5][13]

The Pathophysiology of Isovaleric Acidemia (IVA) and the Role of this compound

Isovaleric acidemia (IVA) is an autosomal recessive metabolic disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD).[14] This enzyme is responsible for a key step in the catabolism of the branched-chain amino acid leucine.[14] IVD deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which are toxic to the central nervous system and other tissues.[5][13]

In IVA, the formation of this compound represents a crucial detoxification mechanism.[5][15] The accumulated isovaleryl-CoA can be conjugated with glycine by GLYAT to form the non-toxic, water-soluble this compound, which is then excreted in the urine.[6][16] The presence of elevated levels of this compound in the urine is a key diagnostic marker for IVA.[6] Glycine supplementation is a therapeutic strategy in IVA to enhance the formation of this compound and thereby promote the detoxification of isovaleric acid.[12][14]

Quantitative Data: GLYAT Kinetics

The substrate specificity of GLYAT has been studied in various species. While benzoyl-CoA is generally the preferred substrate, GLYAT also demonstrates activity with a range of other acyl-CoAs, including isovaleryl-CoA.[12][17][18] The kinetic parameters of human and rat liver GLYAT for isovaleryl-CoA and other relevant substrates are summarized below. It is important to note that the kinetic properties of human GLYAT can exhibit sigmoidal kinetics, suggesting cooperative substrate binding.[17]

| Substrate | Species | Km (µM) | Vmax (nmol/min/mg protein) | Relative Activity (%) | Reference |

| Isovaleryl-CoA | Human | 300 - 5600 | - | 9.1 | [17][19] |

| Rat | - | - | - | [20] | |

| Benzoyl-CoA | Human | 13 - 67 | 700 - 17100 | 100 | [3] |

| Butyryl-CoA | Human | - | - | 28 | [17] |

| Hexanoyl-CoA | Human | - | - | - | [19] |

| Octanoyl-CoA | Human | - | - | - | [19] |

| Decanoyl-CoA | Human | - | - | - | [19] |

| Salicylyl-CoA | Human | - | - | 22 | [17] |

| Glycine | Human | 500 - 2900 | - | - | [19] |

Signaling and Metabolic Pathways

The glycine conjugation pathway is a two-step process that occurs within the mitochondria. The following diagram illustrates the central role of GLYAT in this pathway, particularly in the context of isovaleric acidemia.

Caption: Glycine conjugation of isovaleryl-CoA in the context of isovaleric acidemia.

Experimental Protocols

Assay for Glycine N-Acyltransferase (GLYAT) Activity

A common method for determining GLYAT activity is a colorimetric assay that measures the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[12]

Materials:

-

Tris-acetate buffer (25 mM, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Glycine solution (stock concentration, e.g., 1 M)

-

Acyl-CoA substrate solution (e.g., Isovaleryl-CoA, Benzoyl-CoA; stock concentration, e.g., 10 mM)

-

Purified recombinant GLYAT or mitochondrial protein extract

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing Tris-acetate buffer, DTNB (final concentration 100 µM), and the desired concentration of glycine.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the acyl-CoA substrate to each well.

-

Immediately place the plate in the spectrophotometer, pre-warmed to 37°C.

-

Monitor the increase in absorbance at 412 nm for 20 minutes, taking readings at regular intervals (e.g., every 30 seconds). The rate of increase in absorbance is proportional to the rate of CoA release.

-

A blank reaction without the enzyme or substrate should be included to correct for any non-enzymatic reaction.

-

Calculate the enzyme activity using the molar extinction coefficient of the TNB anion (14,150 M⁻¹cm⁻¹ at 412 nm).

Quantification of this compound in Urine

A sensitive and specific method for the quantification of this compound is stable isotope dilution analysis using gas chromatography-mass spectrometry (GC-MS).[21]

Materials:

-

Urine sample

-

Internal standard: [d₃]-N-isovalerylglycine

-

Organic solvents (e.g., ethyl acetate, diethyl ether)

-

Derivatizing agent (e.g., diazomethane (B1218177) for methylation)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Add a known amount of the internal standard ([d₃]-N-isovalerylglycine) to an aliquot of the urine.

-

Acidify the sample (e.g., with HCl).

-

Extract the this compound and the internal standard using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Re-dissolve the residue in a small volume of solvent.

-

Add the derivatizing agent (e.g., diazomethane) to convert the carboxylic acid group to a methyl ester. This increases the volatility of the compound for GC analysis.

-

Remove the excess derivatizing agent.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the this compound methyl ester from other components in the sample.

-

Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the characteristic ions of the analyte and the internal standard.

-

-

Quantification:

-

Determine the peak area ratio of the analyte to the internal standard.

-

Create a calibration curve using known concentrations of this compound and the internal standard.

-

Calculate the concentration of this compound in the original urine sample based on the peak area ratio and the calibration curve.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying GLYAT and the logical relationship of GLYAT in metabolic disease.

References

- 1. GLYAT - Wikipedia [en.wikipedia.org]

- 2. GLYAT glycine-N-acyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medlink.com [medlink.com]

- 7. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. genecards.org [genecards.org]

- 10. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GLYAT (human) [phosphosite.org]

- 12. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Human Metabolome Database: Showing metabocard for Isovalerylglycine (HMDB0000678) [hmdb.ca]

- 17. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isovalerylglycine: An In-depth Technical Guide to its Role as a Biomarker for Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isovalerylglycine (IVG) has emerged as a critical biomarker for the diagnosis and monitoring of certain inherited metabolic disorders, most notably Isovaleric Acidemia (IVA). This technical guide provides a comprehensive overview of the biochemical basis for the utility of IVG as a biomarker, detailed experimental protocols for its quantification, and a summary of its clinical applications. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic diseases.

Introduction

In the landscape of inborn errors of metabolism, the identification and quantification of specific biomarkers are paramount for accurate diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. This compound, a glycine (B1666218) conjugate of isovaleric acid, plays a pivotal role in the diagnostic pathway of several metabolic disorders, primarily Isovaleric Acidemia (IVA). IVA is an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a key enzyme in the catabolism of the branched-chain amino acid leucine (B10760876).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, which is subsequently detoxified by conjugation with glycine to form IVG.[3][4] Consequently, elevated levels of IVG in biological fluids, such as urine and blood, serve as a hallmark of IVA.[1] This guide will delve into the metabolic pathways involving IVG, present detailed methodologies for its analysis, and provide quantitative data to aid in the interpretation of its levels in various clinical contexts.

Biochemical Basis of this compound as a Biomarker

The biochemical significance of this compound lies in its formation as a detoxification product in the presence of excess isovaleryl-CoA. Under normal physiological conditions, the catabolism of leucine proceeds through a series of enzymatic steps, with isovaleryl-CoA being converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[2]

In individuals with IVA, the deficiency of IVD leads to an accumulation of isovaleryl-CoA. The body attempts to mitigate the toxicity of this accumulation through alternative metabolic pathways. One of the primary detoxification routes is the conjugation of isovaleric acid, derived from isovaleryl-CoA, with glycine to form the water-soluble and readily excretable this compound. This reaction is catalyzed by the enzyme Glycine N-acyltransferase.[3][4] The presence of significantly elevated levels of IVG in urine and blood is therefore a direct and reliable indicator of a block in the leucine catabolic pathway at the level of IVD.

Quantitative Data on this compound

The quantification of this compound is crucial for the diagnosis and management of Isovaleric Acidemia. The following tables summarize the reported concentrations of IVG in different biological matrices and patient populations.

Table 1: Urinary this compound Concentrations

| Population | Condition | Concentration (mmol/mol creatinine) | Reference(s) |

| Healthy Adults | Normal | 0 - 3.7 | [5] |

| Healthy Children | Normal | Age-dependent, generally low | [6] |

| IVA Patients (Metabolically Mild/Intermediate) | Untreated | 15 - 195 | [1][7] |

| IVA Patients (Metabolically Severe) | Untreated | up to 3300 | [1] |

| IVA Patients | During Ketoacidotic Attack | Significantly Elevated | [8] |

| IVA Patients | Glycine Therapy | Increased excretion | [9][10] |

| IVA Patients | L-carnitine Therapy | Decreased excretion in favor of isovalerylcarnitine | [11] |

| IVA Patients | Combined Glycine & L-carnitine Therapy | Increased excretion of both IVG and isovalerylcarnitine | [12][13] |

Table 2: this compound Concentrations in Other Biological Matrices

| Matrix | Population | Condition | Concentration | Reference(s) |

| Plasma | IVA Patients | During Ketoacidotic Attack | Elevated | [8] |

| Dried Blood Spots (DBS) | IVA Patients | Untreated | Elevated | [14] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the analysis of organic acids in urine.

4.1.1. Sample Preparation

-

Internal Standard Addition: To a defined volume of urine (normalized to creatinine (B1669602) concentration), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled IVG).[15]

-

Oximation (for ketoacids): Treat the sample with hydroxylamine (B1172632) to form oxime derivatives of any ketoacids present.[15]

-

Acidification: Acidify the urine sample to a pH below 2 using a strong acid like HCl.[16]

-

Extraction: Perform a liquid-liquid extraction of the organic acids using a solvent such as ethyl acetate.[15][16]

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.[15][16]

-

Derivatization: To increase volatility for GC analysis, derivatize the dried residue to form trimethylsilyl (B98337) (TMS) esters by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[15][16]

4.1.2. GC-MS Instrumental Analysis

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject the derivatized sample into the GC.

-

Temperature Program: Employ a temperature gradient to separate the different organic acids. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).

-

Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of IVG and the internal standard.[17]

Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and specificity compared to GC-MS and often requires less sample preparation.

4.2.1. Sample Preparation

-

Internal Standard Addition: Add a stable isotope-labeled internal standard for IVG to the urine sample.

-

Dilution: Dilute the urine sample with a suitable solvent, often the initial mobile phase of the LC method.[18]

-

Centrifugation/Filtration: Centrifuge or filter the diluted sample to remove any particulate matter before injection into the UPLC system.[18]

4.2.2. UPLC-MS/MS Instrumental Analysis

-

Ultra-Performance Liquid Chromatograph (UPLC): Use a UPLC system with a reversed-phase column (e.g., C18) for separation.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

-

Tandem Mass Spectrometer: Operate the mass spectrometer in electrospray ionization (ESI) mode, either positive or negative, depending on the analyte. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both IVG and its internal standard.

Analysis of this compound in Dried Blood Spots (DBS) by Tandem Mass Spectrometry

DBS analysis is a minimally invasive method, particularly useful for newborn screening.

4.3.1. Sample Preparation

-

Punching: Punch a small disc (e.g., 3.2 mm) from the dried blood spot.[14]

-

Extraction: Place the disc in a well of a microtiter plate and add an extraction solvent containing the internal standard. The solvent is typically a mixture of methanol and water.[14]

-

Elution: Allow the analytes to elute from the filter paper into the solvent, which can be facilitated by shaking or incubation.[19]

-

Derivatization (Butylation): For acylglycine analysis from DBS, a butylation step using butanol-HCl is often performed to form butyl esters, which improves chromatographic separation and ionization efficiency.[14]

4.3.2. Tandem Mass Spectrometry Analysis

The analysis is typically performed using flow injection analysis or UPLC coupled to a tandem mass spectrometer, similar to the urine UPLC-MS/MS method described above, using MRM for quantification.

Clinical Significance and Therapeutic Monitoring

The primary clinical application of this compound measurement is in the diagnosis of Isovaleric Acidemia. Elevated levels of IVG in a symptomatic individual, or as a follow-up to an abnormal newborn screen, are highly suggestive of IVA.[20]

Furthermore, monitoring IVG levels is essential for managing patients with IVA. Therapeutic interventions for IVA include a low-protein diet to reduce leucine intake, and supplementation with glycine and/or L-carnitine to enhance the detoxification of isovaleryl-CoA.[7][9][11]

-

Glycine Supplementation: Administration of glycine increases the substrate available for Glycine N-acyltransferase, thereby promoting the formation and excretion of IVG, which helps to lower the levels of toxic isovaleric acid.[9][10] Monitoring urinary IVG excretion can help to assess the effectiveness of glycine therapy.

-

L-carnitine Supplementation: L-carnitine facilitates the formation of isovalerylcarnitine, another non-toxic and excretable derivative of isovaleryl-CoA. Interestingly, L-carnitine therapy can lead to a decrease in IVG excretion as the isovaleryl-CoA pool is diverted towards carnitine conjugation.[11]

-

Combined Therapy: A combination of glycine and L-carnitine is often employed to maximize the detoxification of isovaleryl-CoA through both pathways.[12][13]

Conclusion

This compound is a specific and sensitive biomarker for Isovaleric Acidemia. Its quantification in urine and dried blood spots is a cornerstone of the diagnosis and management of this disorder. The analytical methods described in this guide, particularly UPLC-MS/MS, provide the necessary accuracy and throughput for clinical applications. For researchers and drug development professionals, understanding the role of IVG and the methods for its analysis is crucial for the development of new therapeutic strategies for IVA and other related metabolic disorders. Continued research into the nuances of IVG metabolism and its response to treatment will further enhance its clinical utility.

References

- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aspects of Newborn Screening in Isovaleric Acidemia [mdpi.com]

- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isovalerylglycine - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Pediatric reference ranges for acute kidney injury biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic effects of glycine in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]